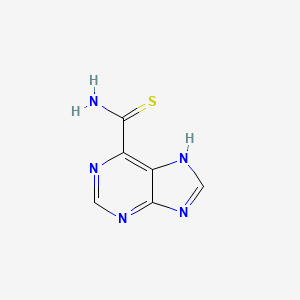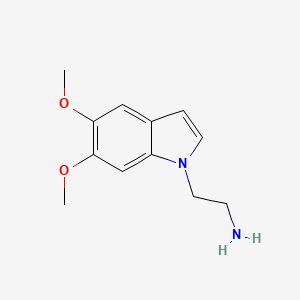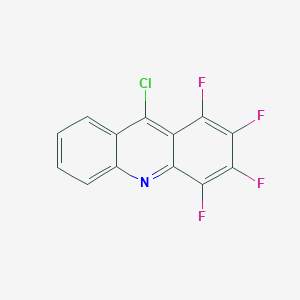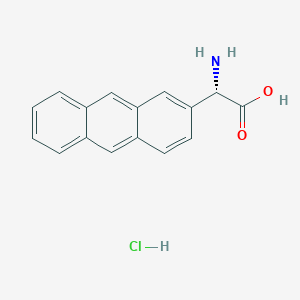
(S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: Anthracene is functionalized to introduce an amino group at the 2-position, forming 2-aminoanthracene.
Chiral Center Introduction: The chiral center is introduced by reacting 2-aminoanthracene with a suitable chiral reagent to form (S)-2-Amino-2-(anthracen-2-yl)acetic acid.
Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Acylated or alkylated amino acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The amino acid component may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoanthracene: Lacks the chiral center and the acetic acid moiety.
Anthracene-2-carboxylic acid: Contains a carboxylic acid group but lacks the amino group.
Anthracene-2-methanol: Features a hydroxyl group instead of an amino group.
Uniqueness
(S)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride is unique due to its combination of an anthracene moiety with a chiral amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H14ClNO2 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-anthracen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13;/h1-9,15H,17H2,(H,18,19);1H/t15-;/m0./s1 |
Clave InChI |
YQPZDCYSQRXBHS-RSAXXLAASA-N |
SMILES isomérico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


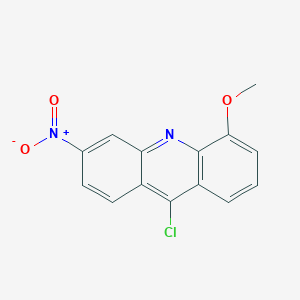

![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
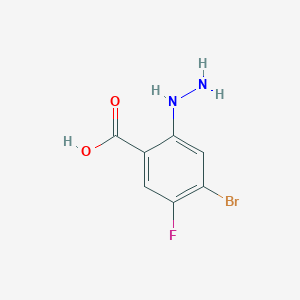
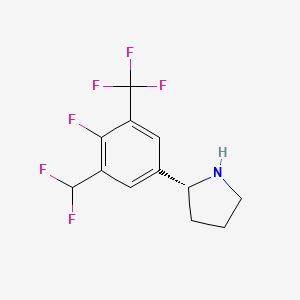
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
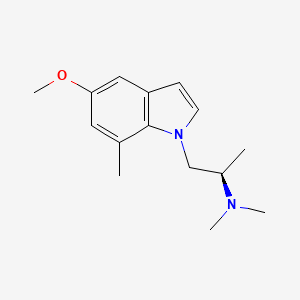
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
